molecular formula C7H4F3NO2 B043618 3-Amino-2,4,5-trifluorobenzoic acid CAS No. 119385-80-7

3-Amino-2,4,5-trifluorobenzoic acid

Cat. No. B043618
M. Wt: 191.11 g/mol
InChI Key: NVWVZPFPZJYLNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Amino-2,4,5-trifluorobenzoic acid involves innovative methodologies that underscore the importance of eco-friendly and efficient synthetic routes. For example, the use of 3,4,5-trifluorobenzeneboronic acid as a catalyst in ionic liquid mediums has been highlighted for facilitating the facile synthesis of related compounds at room temperature, demonstrating an eco-benign approach (Sridhar & Perumal, 2005).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Amino-2,4,5-trifluorobenzoic acid, such as 3-Chloro-2,4,5-trifluorobenzoic acid, reveals intricate details about the spatial arrangement and bonding interactions. The carboxyl group's orientation and hydrogen bonding patterns significantly contribute to the crystal structure, providing insights into the compound's molecular geometry (Quan & Sun, 2012).

Chemical Reactions and Properties

The reactivity of 3-Amino-2,4,5-trifluorobenzoic acid and its derivatives in chemical reactions is a subject of considerable interest. For instance, its involvement in the synthesis of fluorinated heterocyclic compounds through photochemical reactions highlights its utility in creating complex molecules with potential applications in various fields, including pharmaceuticals (Buscemi et al., 2001).

Physical Properties Analysis

Investigating the physical properties of 3-Amino-2,4,5-trifluorobenzoic acid and similar compounds is crucial for understanding their behavior in different conditions. The continuous flow synthesis approach for 2,4,5-trifluorobenzoic acid, a closely related compound, showcases the potential for efficient production, highlighting the importance of physical property analysis in industrial applications (Deng et al., 2015).

Scientific Research Applications

  • Biosynthesis of Antibiotics : 3-amino-5-hydroxybenzoic acid, a derivative of 3-Amino-2,4,5-trifluorobenzoic acid, is a direct precursor in the biosynthesis of ansamycins in Nocardia mediterranei, which is crucial for developing new antibiotics (Ghisalba & Nüesch, 1981).

  • Pharmaceutical and Material Science Synthesis : The synthesis of 2,4,5-trifluorobenzoic acid via a continuous microflow process using microreactors provides high yield and purity. This process is significant in pharmaceutical and material science applications (Deng et al., 2015).

  • Crystal Structure Analysis : The study of crystal structures of cocrystals of 3-aminobenzoic acid with other compounds reveals extensive hydrogen-bonding networks, which is vital for understanding molecular interactions (Lynch et al., 1994).

  • Synthesis of Quinolone Antibacterials : The synthesis of various derivatives of 3-Amino-2,4,5-trifluorobenzoic acid, such as 3-ethyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl, are useful intermediates in the synthesis of quinolone antibacterials (Turner & Suto, 1993).

  • Chemosensors for Ion Recognition : Novel 2,4,5-triarylimidazolyl-alanines based on 3-Amino-2,4,5-trifluorobenzoic acid derivatives show potential as new chemosensors for ion recognition. These compounds have applications in areas like nonlinear optics, OLEDs, and DNA intercalators (Esteves, Raposo & Costa, 2013).

  • Antioxidant Activities : 4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives, related to 3-Amino-2,4,5-trifluorobenzoic acid, exhibit promising in vitro antioxidant activities. These compounds have potential applications in cosmetics and pharmaceuticals (Yüksek et al., 2015).

  • Organic Synthesis and Industrial Production : The palladium-charcoal catalyst is effective in increasing the yield of 3-aminobenzoic acid in the diazotization reaction, which is significant for organic synthesis and industrial production (Yin Qun, 2010).

Safety And Hazards

The safety information available indicates that 3-Amino-2,4,5-trifluorobenzoic acid may cause respiratory tract irritation, skin corrosion/irritation, and serious eye damage/eye irritation5.


Future Directions

Given its utility as a starting material or intermediate for synthesizing pharmaceuticals and as a monomer for the preparation of polyamides2, 3-Amino-2,4,5-trifluorobenzoic acid could have potential applications in the pharmaceutical industry and material science. However, more research is needed to fully explore these possibilities.


properties

IUPAC Name

3-amino-2,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWVZPFPZJYLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371037
Record name 3-amino-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,4,5-trifluorobenzoic acid

CAS RN

119385-80-7
Record name 3-amino-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2,4,5-trifluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Quan, HS Sun - Acta Crystallographica Section E: Structure …, 2013 - scripts.iucr.org
The title compound, C7H2ClF3O2, was prepared by the chlorination of 3-amino-2,4,5-trifluorobenzoic acid. The carboxyl group is twisted relative to the benzene ring by 6.8 (1). In the …
Number of citations: 2 scripts.iucr.org
毛利岳人, 徳村潤, 河内真一郎, 福井英人… - Journal of Pesticide …, 2002 - jlc.jst.go.jp
New 2-phenylbenzazole derivatives, thirteen benzoxazoles and eight benzothiazoles, were synthesized, and their acaricidal activities measured against the two-spotted spider mite (…
Number of citations: 13 jlc.jst.go.jp
R Kirk, M Betson, M Bingham, P Doyle, R Harvey… - Bioorganic & Medicinal …, 2020 - Elsevier
Delafloxacin, a fourth-generation anionic fluoroquinolone (FQ) was approved in 2019 for community acquired bacterial pneumonia (CARP). It has broad spectrum activity and an …
Number of citations: 1 www.sciencedirect.com
TA Vaganova, IK Shundrina, SZ Kusov… - Journal of Fluorine …, 2012 - Elsevier
Aminodefluorination of tetrafluorophthalic acid by anhydrous ammonia was shown to give 4-amino-3,5,6-trifluorophthalic acid selectively and in a high yield. Under the action of …
Number of citations: 18 www.sciencedirect.com
M Pelmuş, JG Raab, HH Patel, C Colomier… - Journal of Porphyrins …, 2021 - World Scientific
Perfluoro phthalonitrile substituted separately with perfluoroalkyl (EWG) and NH 2 , NHMe, and NMe 2 (EDG) groups generate a series of aromatic CH bonds-free nitriles that can now …
Number of citations: 3 www.worldscientific.com
毛利岳人, 徳村潤, 河内真一郎, 福井英人… - Journal of Pesticide …, 2002 - jstage.jst.go.jp
新規な 2-フェニルベンゾオキサゾールおよびチアゾール誘導体を合成し, それらのナミハダニに対する殺ダニ活性を調べた. ベンゾアゾール環上の置換基の有無や, オキサゾールおよびチアゾールの…
Number of citations: 4 www.jstage.jst.go.jp

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